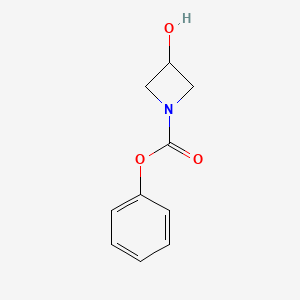Phenyl 3-hydroxyazetidine-1-carboxylate
CAS No.: 438487-47-9
Cat. No.: VC4876127
Molecular Formula: C10H11NO3
Molecular Weight: 193.202
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 438487-47-9 |
|---|---|
| Molecular Formula | C10H11NO3 |
| Molecular Weight | 193.202 |
| IUPAC Name | phenyl 3-hydroxyazetidine-1-carboxylate |
| Standard InChI | InChI=1S/C10H11NO3/c12-8-6-11(7-8)10(13)14-9-4-2-1-3-5-9/h1-5,8,12H,6-7H2 |
| Standard InChI Key | YEJDNGGGLVFJJX-UHFFFAOYSA-N |
| SMILES | C1C(CN1C(=O)OC2=CC=CC=C2)O |
Introduction
Structural Characterization
Molecular Architecture
The compound’s structure comprises an azetidine core (a saturated four-membered ring with three carbon atoms and one nitrogen atom) functionalized with:
-
Hydroxyl group (-OH) at the 3-position, enabling hydrogen bonding and derivatization.
-
Phenyl carbonate group (-O(CO)OPh) at the 1-position, contributing to steric bulk and electronic effects .
Key Structural Data:
| Property | Value/Descriptor | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₁NO₃ | |
| SMILES | C1C(CN1C(=O)OC2=CC=CC=C2)O | |
| InChI Key | YEJDNGGGLVFJJX-UHFFFAOYSA-N | |
| Predicted Collision Cross Section (Ų) | 140.0 ([M+H]⁺) |
The azetidine ring’s puckered conformation and the electron-withdrawing carbonate group influence its reactivity and intermolecular interactions .
Synthetic Methodologies
Primary Synthesis Route
Phenyl 3-hydroxyazetidine-1-carboxylate is typically synthesized via a two-step protocol:
-
Ring-Opening of Epoxides: 3-Substituted-1,2-epoxypropane undergoes nucleophilic ring-opening with amines or alcohols under basic conditions to form azetidine intermediates .
-
Carbamate Formation: The intermediate reacts with phenyl chloroformate in the presence of a base (e.g., Na₂CO₃) to install the phenyl carbonate group .
Example Procedure (Adapted from ):
-
Intermediate Synthesis:
-
3-Hydroxyazetidine hydrochloride (5.0 g, 45.6 mmol) is neutralized with NaHCO₃ in water.
-
Phenyl chloroformate (7.08 g, 41.5 mmol) is added at 0°C, followed by stirring at room temperature.
-
Extraction with CH₂Cl₂ and drying (MgSO₄) yields the crude product.
-
-
Purification:
Alternative Approaches
-
Boc-Protected Derivatives: tert-Butyl 3-hydroxyazetidine-1-carboxylate analogs are synthesized via Pd/C-catalyzed hydrogenation of benzhydryl-protected precursors, followed by Boc-deprotection .
-
Enzymatic Resolution: Chiral variants are accessible via lipase-catalyzed asymmetric hydrolysis of racemic mixtures .
Physicochemical Properties
Spectral Data
Thermodynamic Parameters
The compound’s moderate hydrophilicity (LogP ~0.56) and high PSA suggest suitability for central nervous system-targeting agents .
Chemical Reactivity and Applications
Derivatization Reactions
-
Esterification: The hydroxyl group undergoes acetylation or sulfonylation to enhance metabolic stability .
-
Ring Expansion: Treatment with electrophiles (e.g., triflic anhydride) generates strained intermediates for cycloadditions .
Pharmaceutical Relevance
-
Enzyme Inhibitors: Azetidine derivatives are explored as reversible MAGL (monoacylglycerol lipase) inhibitors for treating neurodegenerative diseases .
-
JAK Kinase Modulators: Structural analogs demonstrate nanomolar affinity for Janus kinases, implicating potential in autoimmune therapies .
Case Study: A tert-butyl analog (tert-butyl 3-(2,5-dimethoxyphenyl)-3-hydroxyazetidine-1-carboxylate) showed 88.7% yield in eco-friendly synthesis and preliminary antioxidant activity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume